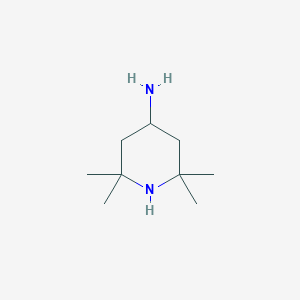

4-Amino-2,2,6,6-tetramethylpiperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFPPFZRRKJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044388 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36768-62-4 | |

| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36768-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-amino-TEMPO from 4-amino-2,2,6,6-tetramethylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical of significant interest in various fields including drug development, materials science, and as a spin label for biological studies. The primary route detailed herein involves a robust three-step process starting from the commercially available this compound. This method includes the protection of the amino group via acetylation, followed by the oxidation of the piperidine (B6355638) nitrogen to a nitroxyl (B88944) radical, and subsequent deprotection to yield the final product.

Core Synthesis Pathway

The conversion of this compound to 4-amino-TEMPO is most effectively and commonly achieved through a three-step synthetic route. This method ensures high yields and purity of the final product by protecting the reactive amino group during the oxidation step.

Physicochemical properties of 4-amino-TEMPO

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-TEMPO

Introduction

4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, is a stable nitroxide radical that serves as a versatile tool in various scientific disciplines.[1] As a derivative of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), it combines the characteristic paramagnetic properties of the aminoxyl radical with a reactive primary amine functional group. This unique structure allows for its use as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a catalyst in selective oxidation reactions, a radical scavenger with antioxidant properties, and a building block for functionalizing surfaces and polymers.[2][3] Its ability to participate in redox cycles makes it a valuable mediator in electrochemical processes.[4]

This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-TEMPO, detailed experimental protocols for their characterization, and visualizations of key reaction pathways and workflows relevant to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of 4-amino-TEMPO are summarized below. These values are essential for its application in experimental design, formulation, and chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₉H₁₉N₂O | [1][2] |

| Molecular Weight | 171.26 g/mol | [1][2][3] |

| CAS Number | 14691-88-4 | [1][2][3] |

| Appearance | Orange to reddish-brown solid, crystals, or powder. | [1][2] |

| Melting Point | 33 - 42 °C | [2][5] |

| Boiling Point | 98 °C at 4 mmHg | [5] |

| Density | ~0.998 g/cm³ (estimate) | [5] |

| Purity | ≥ 97-98% (GC) | [2] |

Solubility Profile

The solubility of 4-amino-TEMPO is a critical parameter for its use in both in vitro and in vivo applications.

| Solvent | Solubility | References |

| DMSO | 200 mg/mL (1167.82 mM) | [1] |

| Methanol | Slightly Soluble | [5] |

| Dichloromethane | Slightly Soluble | [5] |

| In Vivo Formulation 1 | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| In Vivo Formulation 2 | ≥ 5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |

Electrochemical Properties

The redox behavior of 4-amino-TEMPO is central to its function in catalysis and electrochemistry.

| Property | Value | Conditions / Notes | References |

| pKa | 5.6 | For the corresponding hydroxylamine (B1172632) bearing a 4-NH₃⁺ group. | [4] |

| Redox Potential (E⁰) | 0.926 V vs. NHE | For the aminoxyl/oxoammonium couple at low pH. The protonated amine group increases the potential via a strong inductive effect. | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 4-amino-TEMPO.

Synthesis of 4-amino-TEMPO

4-amino-TEMPO can be synthesized from its non-radical precursor, this compound, through a controlled oxidation process.

-

Starting Material: this compound.[6]

-

Oxidation Procedure: A common method involves the oxidation of the secondary amine within the piperidine (B6355638) ring to a nitroxyl (B88944) radical. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or phosphotungstic acid.

-

Purification: Following the reaction, the product is typically isolated through liquid-liquid extraction. The organic solvent is then evaporated to yield the final product as an orange or brown solid.[7]

-

Characterization: The purity and identity of the synthesized 4-amino-TEMPO are confirmed using techniques such as ¹H NMR, Mass Spectrometry, and Gas Chromatography (GC).[2][7]

Determination of Redox Potential via Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique for investigating the electrochemical properties of redox-active molecules like 4-amino-TEMPO.

-

Electrochemical Cell: A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: A solution of 4-amino-TEMPO is prepared in an appropriate solvent containing a supporting electrolyte (e.g., 0.2 M potassium nitrate).[7]

-

pH-Dependence Study: To determine the effect of pH on the redox potential, a series of measurements are conducted in buffered aqueous solutions across a range of pH values.[4]

-

Measurement: The potential is swept between defined limits, and the resulting current is measured. The CV displays an anodic peak for the oxidation of the aminoxyl radical to the oxoammonium cation (TEMPO⁺) and a cathodic peak for the reverse reduction. The formal redox potential (E⁰) is calculated from the peak potentials.[4]

Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a magnetic resonance technique that specifically detects species with unpaired electrons, making it the definitive method for characterizing the radical nature of 4-amino-TEMPO.

-

Sample Preparation: Samples can be analyzed in the solid state (as a powder) or in solution using a suitable solvent (e.g., water, toluene).[8][9]

-

Instrumentation: The sample is placed within a microwave cavity in a strong magnetic field in an EPR spectrometer.

-

Data Acquisition: The instrument records the absorption of microwave energy as the magnetic field is swept. The resulting EPR spectrum for a nitroxide radical in solution typically consists of three sharp lines of equal intensity, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.[10]

-

Analysis: The g-factor, a dimensionless constant, is determined from the spectrum, often using a standard with a known g-factor like DPPH (g = 2.0037) for calibration.[8] The shape, width, and hyperfine splitting of the spectral lines provide detailed information about the radical's rotational mobility and its interaction with the local environment.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and experimental procedures involving 4-amino-TEMPO.

Caption: Catalytic cycle for alcohol oxidation mediated by 4-amino-TEMPO.

Caption: Workflow for electrode modification via electrografting of 4-amino-TEMPO.

Caption: Mechanism of radical scavenging by 4-amino-TEMPO.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-TEMPO, free radical | 14691-88-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Mechanism of 4-amino-TEMPO as a radical scavenger

An In-depth Technical Guide on the Mechanism of 4-amino-TEMPO as a Radical Scavenger

Introduction

4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO, is a stable aminoxyl radical that has garnered significant attention across multiple scientific disciplines.[1][2] As a derivative of the well-studied TEMPO, it functions as a potent radical scavenger, spin label, and redox-active molecule.[1][3] Its stable radical nature, coupled with the functional amino group, allows for its use in a wide array of applications, from catalysis in organic synthesis to a probe for studying oxidative stress in biological systems.[4][5] For researchers, scientists, and drug development professionals, understanding the core mechanisms of its radical scavenging activity is crucial for leveraging its properties in developing antioxidants, neuroprotective agents, and radioprotectors.[1][3]

This technical guide provides a comprehensive overview of the mechanisms through which 4-amino-TEMPO neutralizes harmful free radicals. It details the key redox reactions, presents quantitative kinetic and electrochemical data, outlines relevant experimental protocols, and visualizes the core processes to facilitate a deeper understanding of its function.

The Core Radical Scavenging Mechanism

The radical scavenging capability of 4-amino-TEMPO is centered on the nitrogen-oxygen bond (N-O•) of the piperidine (B6355638) ring, which contains a stable, unpaired electron.[2] This nitroxide moiety can participate in several reactions to neutralize more reactive, damaging radicals. The primary mechanisms involve redox cycling and radical-radical combination.

Redox Cycling

4-amino-TEMPO can act as a catalyst to dismutate radical species, most notably superoxide (B77818) radicals (O₂•⁻), in a process that mimics the enzyme superoxide dismutase (SOD).[3] This catalytic cycle involves two key redox states:

-

Nitroxide Radical (Stable State): The native form, 4-amino-TEMPO.

-

Oxoammonium Cation: The one-electron oxidized form.[6]

-

Hydroxylamine (B1172632): The one-electron reduced form.[7]

The molecule can be reversibly oxidized to the corresponding oxoammonium cation or reduced to the hydroxylamine.[6] This ability to both accept and donate an electron allows it to catalytically convert radicals into less harmful species. For example, in its SOD-mimetic activity, 4-amino-TEMPO first reduces a superoxide radical (and is itself oxidized to the oxoammonium cation), and then the cation oxidizes a second superoxide radical, regenerating the initial nitroxide.[8]

Radical-Radical Combination

4-amino-TEMPO can efficiently scavenge carbon-centered and other reactive radicals through direct combination.[9] In this non-catalytic mechanism, the unpaired electron on the nitroxide directly couples with the unpaired electron of another radical, forming a stable, diamagnetic adduct.[9] This process, often referred to as spin scavenging, is highly effective for terminating radical chain reactions and is a key mechanism in its function as a polymerization inhibitor and antioxidant.[9][10]

Influence of the 4-amino Group

The amino group at the 4-position significantly influences the molecule's electronic properties and, consequently, its reactivity. Protonation of this amino group (to -NH₃⁺) under acidic conditions alters the redox potential of the nitroxide.[8][11] For the corresponding hydroxylamine (4-X-TEMPO-H), the O–H Bond Dissociation Enthalpy (BDE) is 5.7 kcal/mol higher when the group at the 4-position is NH₃⁺ compared to NH₂.[8][11] This demonstrates that pH can modulate the thermodynamic properties and scavenging activity of 4-amino-TEMPO derivatives.

Quantitative Data: Electrochemical and Kinetic Properties

The efficiency and mechanism of a radical scavenger are best understood through quantitative data. The following tables summarize key electrochemical and kinetic parameters for 4-amino-TEMPO and its derivatives.

Table 1: Electrochemical Properties of 4-amino-TEMPO and Derivatives

Cyclic voltammetry (CV) is used to measure the redox potentials of these compounds, providing insight into the ease with which they undergo oxidation and reduction.

| Compound | Half-Wave Potential (E₁/₂) vs. Ag/Ag⁺ | Iₚₐ/Iₚ꜀ Ratio | Measurement Conditions |

| 4-amino-TEMPO | -0.05 V | 0.98 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |

| 4-acetamide-TEMPO | 0.94 V | 0.96 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |

| 4-benzamide-TEMPO | 0.97 V | 0.97 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |

| 4-methanesulfonamide-TEMPO | 0.98 V | 0.76 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |

| 4-p-methoxybenzenesulfonamide-TEMPO | 1.04 V | 0.77 | 0.1 M TEABF₄ in acetonitrile, 50 mV/s scan rate[12] |

Data sourced from a study investigating the electrochemical properties of various 4-amino-TEMPO derivatives.[12]

Table 2: Kinetic Data for TEMPO Radical Reactions

This table presents reaction rate constants for TEMPO with various radicals, illustrating its reactivity. While not all data is specific to the 4-amino derivative, it provides a strong indication of the nitroxide's general scavenging efficiency.

| Reactants | Rate Constant (k) | Solvent |

| TEMPO + dpph• | 31 M⁻¹s⁻¹ | Methanol[8] |

| Resveratrol (B1683913) + dpph• | 192 M⁻¹s⁻¹ | Methanol[8] |

| TEMPO + Resveratrol + dpph• | 1.4 x 10³ M⁻¹s⁻¹ | Methanol[8] |

This synergistic effect highlights a mechanism where TEMPO and resveratrol mutually activate each other, leading to a significantly faster scavenging of the dpph• radical.[8]

Visualizing the Mechanisms and Workflows

Diagrams are essential for visualizing the complex interactions and processes involved in radical scavenging. The following figures, rendered using the DOT language, illustrate the core mechanisms of 4-amino-TEMPO and a typical experimental workflow.

Caption: Core redox states of 4-amino-TEMPO.

Caption: Catalytic cycle for superoxide dismutation.

Caption: Experimental workflow for EPR analysis.

Key Experimental Protocols

Investigating the radical scavenging mechanism of 4-amino-TEMPO requires specialized techniques. Below are detailed methodologies for key experiments.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is the most direct method for studying paramagnetic species like 4-amino-TEMPO.[13][14] It detects the presence of unpaired electrons and can be used to monitor the concentration of the nitroxide radical in real-time as it reacts with other species.[15]

-

Objective: To quantify the rate of 4-amino-TEMPO consumption by a specific radical.

-

Methodology:

-

Sample Preparation: A reaction mixture is prepared in a suitable buffer or solvent, containing a known concentration of 4-amino-TEMPO and a system to generate the radical of interest (e.g., a Fenton reaction for hydroxyl radicals, or xanthine/xanthine oxidase for superoxide).[16][17]

-

EPR Measurement: The mixture is drawn into a thin capillary tube and placed into the resonant cavity of an EPR spectrometer.[18]

-

Data Acquisition: EPR spectra are recorded at fixed time intervals immediately after mixing. The characteristic three-line spectrum of the TEMPO nitroxide is monitored.[13]

-

Analysis: The intensity (or double integral) of the EPR signal is proportional to the concentration of the 4-amino-TEMPO radical. A plot of signal intensity versus time is generated, and from the decay curve, the reaction kinetics (e.g., rate constant) can be calculated.[15]

-

-

Instrumentation: X-band EPR Spectrometer.[14]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox properties of a compound.[19] It provides information on the oxidation and reduction potentials, which is fundamental to understanding the catalytic cycles of 4-amino-TEMPO.[20]

-

Objective: To determine the half-wave potential (E₁/₂) for the oxidation and reduction of 4-amino-TEMPO.

-

Methodology:

-

Cell Setup: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[12][21]

-

Electrolyte Solution: A solution of 4-amino-TEMPO at a known concentration (e.g., 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TEABF₄) to ensure conductivity.[12]

-

Voltage Sweep: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again. This cycle is repeated. A typical scan rate is 50-100 mV/s.[12][21]

-

Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Analysis: The resulting plot shows peaks for the oxidation and reduction events. The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials, is determined. The ratio of the peak currents (Iₚₐ/Iₚ꜀) indicates the reversibility of the redox process.[12][19]

-

Mass Spectrometry (MS) for Product Identification

MS is used to identify the stable, diamagnetic products formed when 4-amino-TEMPO scavenges a radical via combination.[9]

-

Objective: To identify the mass of adducts formed between 4-amino-TEMPO and target radicals.

-

Methodology:

-

Reaction: 4-amino-TEMPO is incubated with a system that generates radicals (e.g., a protein incubated with H₂O₂ to generate protein-based radicals).[9]

-

Sample Preparation: After the reaction, the sample is prepared for MS analysis. This may involve purification steps like HPLC to isolate the products of interest.[16]

-

MS Analysis: The sample is analyzed using a mass spectrometer, typically with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

-

Data Interpretation: The resulting mass spectrum is analyzed for peaks corresponding to the expected mass of the 4-amino-TEMPO-radical adduct. A mass increase corresponding to the molecular weight of 4-amino-TEMPO (minus a hydrogen atom, in some cases) on a target molecule confirms the scavenging event.[9]

-

Computational Modeling (Density Functional Theory - DFT)

DFT is a computational method used to investigate the electronic structure and properties of molecules.[22] It can be used to predict reactivity, calculate bond dissociation energies (BDEs), and model reaction pathways, providing theoretical support for experimental observations.[22][23]

-

Objective: To theoretically determine the most likely sites of reaction and the energetics of the scavenging process.

-

Methodology:

-

Structure Optimization: The 3D structures of 4-amino-TEMPO and the target radicals are computationally optimized to find their lowest energy conformations.[22]

-

Property Calculation: Quantum chemical parameters are calculated. For radical scavenging, the BDE of the O-H bond in the corresponding hydroxylamine is a critical parameter for evaluating antioxidant activity via hydrogen atom transfer.[22]

-

Reaction Pathway Modeling: The transition states and energy barriers for different potential reaction pathways (e.g., radical addition, hydrogen abstraction) can be modeled to determine the most favorable mechanism.[24]

-

Analysis: The calculated parameters (e.g., BDEs, activation energies) are compared to predict the efficiency and mechanism of the scavenging reaction.[22]

-

Conclusion

4-amino-TEMPO is a remarkably versatile radical scavenger whose efficacy stems from the stable nitroxide radical. Its ability to participate in both catalytic redox cycles and direct radical-radical combination reactions allows it to neutralize a wide spectrum of harmful free radicals. The presence of the 4-amino group provides a site for functionalization and a handle for modulating its redox properties through pH changes. A multi-faceted experimental approach, combining EPR for kinetic analysis, cyclic voltammetry for electrochemical characterization, mass spectrometry for product identification, and computational modeling for theoretical insight, is essential for fully elucidating its mechanism of action. This comprehensive understanding is paramount for its continued development and application as a protective agent and research tool in chemistry, biology, and medicine.

References

- 1. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TEMPO - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ethz.ch [ethz.ch]

- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-amino-TEMPO in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical crucial for various applications, including its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy, a catalyst in organic synthesis, and a potential antioxidant in drug development.[1][2] Understanding its behavior in different solvent systems is paramount for its effective application.

Core Properties of 4-amino-TEMPO

4-amino-TEMPO is an orange to red, crystalline solid at room temperature.[2] As a stable free radical, its utility is intrinsically linked to its chemical and physical properties in solution.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N₂O | [3] |

| Molecular Weight | 171.26 g/mol | [3] |

| Appearance | Orange to red solid or liquid | [4] |

| Melting Point | 33 - 36 °C | [2] |

| Storage Temperature | 2 - 8 °C, protect from light | [2][5] |

Solubility Profile

The solubility of 4-amino-TEMPO is a critical parameter for its application in various experimental and industrial settings. While broadly described as soluble in water and organic solvents, specific quantitative data is essential for precise experimental design.[6]

Table 1: Quantitative Solubility of 4-amino-TEMPO in Various Solvents

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Notes | Reference |

| Water | ~5.79 | ~991 | Not Specified | Highest reported solubility among common solvents. | [7] |

| Dimethyl Sulfoxide (DMSO) | 1.17 | 200 | Not Specified | High solubility, suitable for stock solutions. | [8] |

| Methanol | Soluble | Data Not Available | Not Specified | Generally soluble, but quantitative data is not readily available. | [6] |

| Ethanol | Soluble | Data Not Available | Not Specified | Expected to be soluble based on its structure and solubility in other polar solvents. | |

| Acetonitrile (B52724) | Soluble | Data Not Available | Not Specified | Expected to be soluble. | |

| Dichloromethane | Slightly Soluble | Data Not Available | Not Specified | Lower solubility compared to more polar solvents. |

Note: The lack of specific quantitative solubility data in common organic solvents like methanol, ethanol, and acetonitrile in publicly available literature highlights a research gap. Researchers are encouraged to determine these values experimentally for their specific applications.

Stability Profile

4-amino-TEMPO is recognized for its stability as a free radical, a key feature for its utility as a spin probe and catalyst.[1] However, its stability is not absolute and can be influenced by environmental factors such as pH, temperature, and the presence of redox-active species.

pH Stability:

A significant feature of 4-amino-TEMPO is the pH independence of its redox potential over a wide range.[7] This suggests that the nitroxide radical's intrinsic stability is maintained across acidic, neutral, and basic conditions.

-

Acidic Conditions (pH 1.0 - 6.0): The redox potential of 4-amino-TEMPO is stable and pH-independent in this range.[7] It has been successfully used in reactions conducted in 0.5 M HCl, indicating considerable stability in strongly acidic environments.[2]

-

Neutral Conditions (pH 7.0): 4-amino-TEMPO is stable at neutral pH. For electrochemical studies, solutions of the weakly alkaline 4-amino-TEMPO are often adjusted to pH 7.[7]

-

Alkaline Conditions (pH 8.0 - 10.0): The redox potential remains pH-independent up to pH 10.0.[7] Furthermore, its synthesis involves refluxing in a 15% potassium hydroxide (B78521) (KOH) aqueous solution for 36 hours, demonstrating remarkable stability in strong bases at elevated temperatures.[9]

dot

Caption: pH stability of 4-amino-TEMPO.

Thermal Stability:

Table 2: Qualitative Stability of 4-amino-TEMPO under Various Conditions

| Condition | Stability | Notes | Reference |

| pH 1.0 - 10.0 | High | Redox potential is pH-independent. | [7] |

| Strong Acid (0.5 M HCl) | High | Used in electrografting reactions without significant degradation. | [2] |

| Strong Base (15% KOH, reflux) | High | Stable during synthesis and extraction. | [9] |

| Elevated Temperature in Acid | Moderate | Potential for thermal decay via N-oxoammonium salt formation. | [10] |

| Presence of Oxidizing Agents | Low | Incompatible with strong oxidizing agents. | [8] |

| Long-term Storage (2-8 °C) | High | Recommended storage condition to maintain stability. | [5] |

Experimental Protocols

1. Determination of Solubility by the Static Equilibrium Method

This protocol outlines a standard procedure to quantitatively determine the solubility of 4-amino-TEMPO in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 4-amino-TEMPO to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-amino-TEMPO in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of 4-amino-TEMPO in that solvent at the specified temperature.

dot

Caption: Workflow for solubility determination.

2. Stability Assessment using EPR and UV-Vis Spectroscopy

This protocol describes how to monitor the stability of 4-amino-TEMPO in a specific solvent system under defined conditions (e.g., pH, temperature).

Methodology:

-

Solution Preparation: Prepare a solution of 4-amino-TEMPO of known concentration in the solvent of interest. Adjust the pH if necessary.

-

Incubation: Store the solution under the desired experimental conditions (e.g., in a temperature-controlled water bath or incubator).

-

Time-Point Sampling: At regular time intervals, withdraw an aliquot of the solution for analysis.

-

EPR Spectroscopy Analysis:

-

Record the EPR spectrum of the aliquot.

-

The intensity of the characteristic three-line EPR signal of the nitroxide radical is directly proportional to its concentration.

-

A decrease in signal intensity over time indicates degradation of the radical.

-

-

UV-Vis Spectrophotometry Analysis:

-

Record the UV-Vis absorption spectrum of the aliquot. 4-amino-TEMPO has a characteristic absorption in the visible range.

-

Monitor the absorbance at the wavelength of maximum absorption (λmax).

-

A decrease in absorbance at λmax over time indicates a reduction in the concentration of 4-amino-TEMPO.

-

-

Data Analysis: Plot the concentration of 4-amino-TEMPO (determined by EPR or UV-Vis) as a function of time. From this data, the degradation kinetics (e.g., rate constant) can be determined.

dot

Caption: Workflow for stability assessment.

Signaling Pathways and Applications

4-amino-TEMPO's stable radical nature makes it a valuable tool in studying redox signaling pathways and as a catalyst in various chemical transformations.

Redox Cycling and Catalysis:

In many catalytic applications, 4-amino-TEMPO participates in a redox cycle. For instance, in the oxidation of alcohols, the nitroxide radical is oxidized to the corresponding oxoammonium cation, which is the active oxidizing species. After oxidizing the alcohol, the oxoammonium cation is reduced back to the nitroxide radical, which can then be re-oxidized to continue the catalytic cycle. This process is often coupled with a co-oxidant.

dot

Caption: Catalytic redox cycle of 4-amino-TEMPO.

This guide provides a foundational understanding of the solubility and stability of 4-amino-TEMPO. For critical applications, it is recommended that researchers experimentally verify these properties under their specific conditions. The provided protocols offer a starting point for such investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. BJOC - TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy [beilstein-journals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. guidechem.com [guidechem.com]

- 7. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]

- 8. TEMPO | 2564-83-2 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Crystal Structure of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical with significant applications as a spin label and building block in various chemical and biomedical research fields.

Core Data Presentation

The crystal structure of 4-amino-TEMPO has been determined by single-crystal X-ray diffraction. The key crystallographic data and molecular geometry parameters are summarized below. For a complete set of atomic coordinates, bond lengths, bond angles, and torsion angles, researchers are directed to the Cambridge Crystallographic Data Centre (CCDC) under deposition number 657697.[1]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₉H₁₉N₂O |

| Formula Weight | 171.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.721(2) Å |

| b | 12.919(3) Å |

| c | 13.955(4) Å |

| α | 90° |

| β | 96.61(4)° |

| γ | 90° |

| Volume | 1024.6(5) ų |

| Z | 4 |

| Temperature | 160(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Legros et al., Acta Crystallographica Section E, 2007.

Key Molecular Geometry Insights

The single-crystal X-ray diffraction study reveals that the piperidine (B6355638) ring of 4-amino-TEMPO adopts a chair conformation. In the crystal lattice, the molecules are linked by weak intermolecular N—H···O hydrogen bonds, forming infinite chains that extend along the[2] direction. The N-O bond length, characteristic of the nitroxide radical, is 1.2870(13) Å.

Experimental Protocols

Synthesis of 4-amino-TEMPO

A common synthetic route to 4-amino-TEMPO involves a two-step process starting from 2,2,6,6-tetramethylpiperidine (B32323).

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

A solution of 2,2,6,6-tetramethylpiperidine (1.0 g, 6.4 mmol) in 10 mL of diethyl ether (Et₂O) is prepared in a round-bottomed flask and cooled to 0 °C.

-

Acetic anhydride (B1165640) (1.08 mL, 15.36 mmol) is added dropwise to the cooled solution.

-

The mixture is allowed to warm to room temperature and stirred for 2 hours, during which a white precipitate of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297) forms.

-

The solvent is removed, and the precipitate is washed with acetone (B3395972) and dried.

-

The dried precipitate (500 mg, 1.92 mmol) is mixed with 20 mL of a 5% aqueous sodium carbonate solution.

-

EDTA-4Na⁺ (79 mg, 0.219 mmol) and sodium tungstate (B81510) (79 mg, 0.24 mmol) are added, and the solution is cooled to 0-4 °C.

-

A cold 30% aqueous solution of hydrogen peroxide (1.58 mL, 51.58 mmol) is added slowly.

-

The mixture is allowed to warm to room temperature and is left to react for 72 hours, resulting in an orange suspension.

-

The suspension is filtered, and the filtrate is saturated with sodium carbonate, leading to the formation of a new orange precipitate.

-

This precipitate is filtered and dried to yield 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide as bright orange crystals.

Step 2: Synthesis of 4-amino-TEMPO

-

1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide (200 mg) is suspended in 12.5 mL of a 15% aqueous potassium hydroxide (B78521) (KOH) solution.

-

The solution is heated to reflux for 36 hours.

-

After cooling to room temperature, the solution is saturated with potassium carbonate (K₂CO₃).

-

The product is extracted with diethyl ether (Et₂O).

-

The combined organic phases are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is evaporated to yield 4-amino-TEMPO as a red liquid which crystallizes upon cooling.

Single-Crystal X-ray Diffraction

The crystal structure of 4-amino-TEMPO was determined using single-crystal X-ray diffraction.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from an ethanol (B145695) solution.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at a low temperature (e.g., 160 K) to minimize thermal vibrations.

-

The data for the published structure was collected using a Stoe IPDS imaging plate diffractometer with Mo Kα radiation.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

-

Mandatory Visualization

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of 4-amino-TEMPO.

References

A Technical Guide to the Electrochemical Properties of 4-amino-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxyl (B88944) radical that has garnered significant interest across various scientific disciplines, including organic chemistry, materials science, and biomedicine.[1] Its unique electrochemical properties make it a valuable tool as a spin label, an antioxidant, a catalyst in electrosynthesis, and a redox mediator in applications such as organic radical batteries and biosensors.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core electrochemical characteristics of 4-amino-TEMPO, detailed experimental protocols for its analysis, and visualizations of key processes.

Core Electrochemical Properties

The electrochemical behavior of 4-amino-TEMPO is primarily defined by the reversible one-electron oxidation of the nitroxyl radical (N-O•) to the corresponding oxoammonium cation (N=O⁺). This process is central to its function in various electrochemical applications.

Redox Potential

The redox potential of 4-amino-TEMPO is a critical parameter that dictates its electron-donating or -accepting capabilities. In a non-aqueous medium such as acetonitrile (B52724) with 0.1 M TEABF₄ as the supporting electrolyte, 4-amino-TEMPO exhibits a half-wave potential (E₁/₂) of approximately -0.05 V versus a Ag/Ag⁺ reference electrode.[4]

The redox potential of 4-amino-TEMPO is significantly influenced by the pH of the medium, a characteristic captured in its Pourbaix diagram.[5] At a low pH, the amino group is protonated, which exerts a strong inductive effect, increasing the redox potential of the aminoxyl/oxoammonium couple to 0.926 V vs. NHE (Normal Hydrogen Electrode).[6] This potential is pH-insensitive in the acidic range.[6] However, under basic conditions (pH > 9), 4-amino-TEMPO undergoes chemically irreversible oxidation, which is likely due to the oxidation of the free amino group.[6]

Electron Transfer Kinetics

The kinetics of the electron transfer process are crucial for applications requiring fast charge transfer, such as in batteries or electrocatalysis. Key parameters include the diffusion coefficient (D) and the standard heterogeneous electron transfer rate constant (k⁰).

While a precise diffusion coefficient specifically for 4-amino-TEMPO is not extensively reported, values for similar TEMPO derivatives in aqueous media are on the order of 10⁻⁵ cm²/s.[2] One study on TEMPO in an aqueous KCl solution reported a diffusion coefficient of 2.26 x 10⁻⁸ cm²/s.[7] The diffusion coefficient is dependent on factors such as the solvent, temperature, and the size of the molecule.[2]

The standard heterogeneous rate constant (k⁰) provides a measure of the kinetic facility of the electron transfer at the electrode surface. For many TEMPO derivatives, the electron transfer is considered quasi-reversible.[2] The forward chemical reaction rate constant (kf) following oxidation for several nitroxides is on the order of 10³ s⁻¹. It has been noted that this rate constant is highest for 4-amino-TEMPO, suggesting a lower degree of reversibility compared to other derivatives under certain conditions.[2]

Electrochemical Stability

The stability of 4-amino-TEMPO during electrochemical cycling is essential for its practical applications. The reversible nature of the nitroxyl radical/oxoammonium cation redox couple contributes to its good cycling stability under appropriate conditions. However, as indicated by the Pourbaix diagram, its stability is pH-dependent. In strongly basic solutions (pH > 9), the irreversible oxidation of the amino group can lead to degradation.[6] Furthermore, the reduction of the nitroxyl radical to the corresponding hydroxylamine (B1172632) can also occur at negative potentials, and this process is often irreversible.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative electrochemical data for 4-amino-TEMPO and its derivatives.

| Parameter | Value | Conditions | Reference |

| Half-Wave Potential (E₁/₂) | -0.05 V | vs. Ag/Ag⁺ in 0.1 M TEABF₄/acetonitrile | [4] |

| Redox Potential (E⁰) | 0.926 V | vs. NHE at low pH | [6] |

Table 1: Redox Potentials of 4-amino-TEMPO

| Derivative | Half-Wave Potential (E₁/₂) (V vs. Ag/Ag⁺) | Ipa/Ipc | Reference |

| 4-amino-TEMPO | -0.05 | 0.98 | [4] |

| 4-acetamide-TEMPO | 0.94 | 0.96 | [4] |

| 4-benzamide-TEMPO | 0.97 | 0.97 | [4] |

| 4-methanesulfonamide-TEMPO | 0.98 | 0.76 | [4] |

| 4-benzenesulfonamide-TEMPO | 1.01 | 0.85 | [4] |

| 4-p-methoxybenzenesulfonamide-TEMPO | 1.04 | 0.77 | [4] |

Table 2: Comparative Electrochemical Data of 4-amino-TEMPO Derivatives in 0.1 M TEABF₄/acetonitrile [4]

| Parameter | Typical Value Range for TEMPO Derivatives | Reference |

| Diffusion Coefficient (D) | 10⁻⁵ cm²/s (aqueous) | [2] |

| Forward Chemical Reaction Rate Constant (kf) after oxidation | ~10³ s⁻¹ (highest for 4-amino-TEMPO) | [2] |

Table 3: Electron Transfer Kinetic Parameters for TEMPO Derivatives

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below.

Cyclic Voltammetry (CV)

Objective: To determine the redox potential and assess the reversibility of the electron transfer process.

Methodology:

-

Electrolyte Preparation: Prepare a solution of 4-amino-TEMPO (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or 0.5 M KCl).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to values where no faradaic reaction is expected.

-

Set the switching potential to a value beyond the expected redox peak.

-

Apply a potential scan at a specific scan rate (e.g., 50 mV/s) and record the resulting current.

-

Perform scans at various scan rates to investigate the kinetics of the electron transfer.

-

-

Data Analysis:

-

Plot the current versus the applied potential to obtain the cyclic voltammogram.

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (Ipa and Ipc).

-

Calculate the half-wave potential: E₁/₂ = (Epa + Epc) / 2.

-

Assess reversibility by the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV (where n is the number of electrons) for a reversible process, and the peak current ratio (Ipa/Ipc), which should be close to 1.

-

Chronoamperometry

Objective: To determine the diffusion coefficient of 4-amino-TEMPO.

Methodology:

-

Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described for cyclic voltammetry.

-

Potential Step: Apply a potential step from an initial potential where no reaction occurs to a final potential where the reaction is diffusion-controlled (i.e., on the plateau of the voltammetric wave).

-

Current-Time Transient: Record the current as a function of time.

-

Data Analysis:

-

Plot the current (I) against t⁻¹/².

-

The resulting plot should be linear and follow the Cottrell equation: I(t) = nFAD¹/²C / (πt)¹/²

-

The diffusion coefficient (D) can be calculated from the slope of the line, where n is the number of electrons, F is the Faraday constant, A is the electrode area, and C is the bulk concentration of 4-amino-TEMPO.

-

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the charge transfer resistance and other interfacial properties.

Methodology:

-

Electrolyte and Cell Setup: Prepare the electrolyte and set up the electrochemical cell as described for cyclic voltammetry.

-

Frequency Scan: Apply a small amplitude AC potential perturbation (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific DC potential (e.g., the E₁/₂).

-

Impedance Measurement: Measure the resulting AC current and phase shift.

-

Data Analysis:

-

Plot the imaginary part of the impedance against the real part to generate a Nyquist plot.

-

The Nyquist plot can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct), which is inversely related to the electron transfer rate constant, the solution resistance (Rs), and the double-layer capacitance (Cdl).

-

Visualizations

Electrochemical Oxidation of 4-amino-TEMPO

Caption: Reversible one-electron redox process of 4-amino-TEMPO at an electrode surface.

Experimental Workflow for Cyclic Voltammetry

Caption: A typical experimental workflow for performing cyclic voltammetry on 4-amino-TEMPO.

pH-Dependent Redox Behavior of 4-amino-TEMPO

Caption: Simplified representation of the effect of pH on the redox behavior of 4-amino-TEMPO.

Conclusion

4-amino-TEMPO exhibits rich and tunable electrochemical properties that are highly dependent on the experimental conditions, particularly pH. Its quasi-reversible one-electron redox behavior forms the basis of its utility in a wide array of applications. This guide provides the foundational knowledge and experimental framework for researchers to effectively harness the electrochemical attributes of 4-amino-TEMPO in their respective fields. Further research to precisely quantify the diffusion coefficient and electron transfer rate constant under various conditions will undoubtedly expand its application horizon.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical characterization and thermodynamic analysis of TEMPO derivatives in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. osti.gov [osti.gov]

- 6. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metrohm.com [metrohm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Free Radical Nature of 4-Amino-TEMPO

This technical guide provides a comprehensive overview of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), a stable nitroxide radical. Its unique properties make it an invaluable tool in a wide range of scientific disciplines, including biochemistry, materials science, and pharmaceutical development. This document details its core physicochemical properties, redox behavior, and applications, with a focus on its free radical nature. It also provides detailed experimental protocols for its synthesis and use as a spin label.

Core Properties of 4-Amino-TEMPO

4-amino-TEMPO is a derivative of TEMPO, featuring an amino group at the 4-position of the piperidine (B6355638) ring.[1] This functional group allows for covalent attachment to other molecules, making it a versatile spin label.[2] The defining feature of 4-amino-TEMPO is the presence of a stable aminoxyl radical (N-O•). The stability of this radical is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric hindrance provided by the four adjacent methyl groups, which protect the radical from reacting.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of 4-amino-TEMPO are summarized below. This data is critical for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₂O | [1] |

| Molecular Weight | 171.26 g/mol | [1] |

| Appearance | Red to orange solid | [4] |

| Melting Point | ~0 °C (literature) | [5] |

| Storage Temperature | 2-8°C | [5] |

| Isotropic g-factor (g_iso) | 2.00543 | [6] |

| Isotropic Hyperfine Coupling Constant (a_iso_)(¹⁴N) | 16.81 G (1.681 mT) | [6] |

Molecular Structure

The structure of 4-amino-TEMPO is central to its function. The nitroxide group contains the unpaired electron, while the amino group serves as a reactive handle for conjugation.

Caption: Molecular structure of 4-amino-TEMPO highlighting the stable nitroxide radical (N-O•).

Redox Chemistry of 4-Amino-TEMPO

The nitroxide radical of 4-amino-TEMPO can undergo both one-electron oxidation and one-electron reduction, making it a versatile redox agent.[7] This redox activity is fundamental to its role as an oxidation catalyst and its behavior in biological systems.[3][8] The three key species in its redox cycle are the reduced hydroxylamine (B1172632) (TEMPO-H), the stable nitroxide radical (TEMPO), and the oxidized oxoammonium cation (TEMPO⁺).

Caption: Reversible one-electron redox cycle of the TEMPO moiety.

The redox potential of 4-amino-TEMPO is sensitive to pH due to the protonation of the amino group.[7] At low pH, the protonated amino group acts as a strong electron-withdrawing group, increasing the redox potential of the nitroxide/oxoammonium couple.[7] This pH dependence is a key consideration in its application as a catalyst and in biological studies.

| Redox Couple | Condition | Potential (vs. NHE) | Source |

| 4-NH₃⁺-TEMPO / 4-NH₃⁺-TEMPO⁺ | Low pH | 0.926 V | [7] |

| TEMPO / TEMPO⁺ | pH-insensitive | 0.745 V | [7] |

The Free Radical Nature: Electron Paramagnetic Resonance (EPR)

EPR spectroscopy is the primary technique for studying nitroxide radicals.[9][10] The EPR spectrum of 4-amino-TEMPO in a low-viscosity solution at room temperature typically consists of three sharp lines of equal intensity.[11] This characteristic triplet arises from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I=1).[9] The shape and width of these lines are highly sensitive to the radical's rotational motion and its local environment, providing rich information on molecular dynamics, polarity, and accessibility.[9][11]

Caption: Simplified workflow for an Electron Paramagnetic Resonance (EPR) experiment.

Experimental Protocols

Synthesis of 4-Amino-TEMPO

This two-step protocol is adapted from established procedures for the synthesis of 4-amino-TEMPO from commercially available starting materials.[12][13][14]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

-

In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of this compound in 10 ml of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.08 ml (15.36 mmol) of acetic anhydride (B1165640) dropwise to the solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.

-

Remove the solvent under reduced pressure. Wash the precipitate with acetone (B3395972) and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.[14]

-

Mix 500 mg (1.92 mmol) of the resulting product with 20 ml of a 5% aqueous sodium carbonate solution.

-

Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate, then cool the solution to 0-4 °C.[14]

-

Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 72 hours. An orange suspension will form.

-

Filter the orange suspension. Saturate the filtrate with sodium carbonate to form a new orange precipitate.

-

Filter and dry the second precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.[14]

Step 2: Synthesis of 4-Amino-TEMPO

-

Suspend 200 mg of the acetamide (B32628) product from Step 1 in 12.5 ml of a 15% aqueous potassium hydroxide (B78521) solution.

-

Cool the solution to room temperature and saturate it with potassium carbonate.

-

Extract the product with diethyl ether (3x portions).

-

Collect the combined organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[13][14]

Protocol for Site-Directed Spin Labeling (SDSL) of a Cysteine Residue

4-amino-TEMPO is typically derivatized to a more reactive form, such as 4-(2-Bromoacetamido)-TEMPO or a methanethiosulfonate (B1239399) spin label (MTSL), to specifically target functional groups like thiols on cysteine residues in proteins.

-

Protein Preparation: Ensure the protein of interest is purified and contains a single, accessible cysteine residue for labeling. The protein should be in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.5) free of reducing agents like DTT or β-mercaptoethanol.

-

Label Preparation: Prepare a stock solution of a cysteine-reactive TEMPO derivative (e.g., MTSL) in a water-miscible organic solvent like DMSO or acetonitrile. A typical concentration is 10-50 mM.

-

Labeling Reaction: Add the spin label stock solution to the protein solution in a 10-fold molar excess.

-

Incubation: Gently mix and incubate the reaction at 4 °C overnight or at room temperature for 1-2 hours. The optimal time and temperature should be determined empirically.

-

Removal of Unreacted Label: Quench the reaction by adding a reducing agent like DTT (optional). Remove the excess, unreacted spin label by dialysis, size-exclusion chromatography, or repeated buffer exchange using a centrifugal concentrator.

-

Confirmation of Labeling: Confirm successful labeling using EPR spectroscopy to detect the characteristic three-line nitroxide spectrum and mass spectrometry to verify the mass increase of the protein corresponding to the addition of one label.

Applications in Research and Development

The stable free radical nature of 4-amino-TEMPO makes it a powerful tool for a variety of applications.

-

Spin Labeling for Structural Biology: When covalently attached to a biomolecule, 4-amino-TEMPO acts as a reporter group.[9][10] EPR spectroscopy can then be used to study the structure, dynamics, and conformational changes of proteins and nucleic acids.[2][11]

-

Antioxidant and Radical Scavenger: 4-amino-TEMPO can act as a radical scavenger and has demonstrated antioxidant, antineoplastic, and neuroprotective activities in various studies.[1][8] It can protect cells from oxidative damage.[8]

-

Catalysis: The TEMPO/TEMPO⁺ redox couple is used to catalyze the selective oxidation of alcohols to aldehydes and ketones in organic synthesis.[3][15]

-

Polymer Chemistry: It is used as a radical initiator or stabilizer in polymerization processes, helping to create materials with improved thermal stability and mechanical strength.[8][10]

-

Drug Development: The compound is useful in pharmaceutical research for developing and evaluating drugs that target diseases related to oxidative stress.[10]

References

- 1. This compound-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TEMPO - Wikipedia [en.wikipedia.org]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. 4-アミノ-TEMPO, フリーラジカル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 4-amino-TEMPO for Protein Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of protein structure is paramount in understanding biological function and for the rational design of therapeutics. Site-directed spin labeling (SDSL) combined with spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) has emerged as a powerful method for elucidating protein structure, dynamics, and conformational changes in solution. A key component of this methodology is the spin label, a paramagnetic molecule that is introduced at specific sites within a protein. 4-amino-TEMPO ((4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl) is a versatile and stable nitroxide radical that serves as a precursor for a variety of spin labels used in these advanced structural biology techniques.[1][2] This document provides detailed application notes and protocols for the use of 4-amino-TEMPO derivatives in protein structure determination.

Principle of Site-Directed Spin Labeling (SDSL)

SDSL involves the introduction of a paramagnetic spin label at a specific amino acid residue in a protein.[3] The most common strategy is to replace a native amino acid with a cysteine residue via site-directed mutagenesis. The unique reactivity of the cysteine's thiol group is then exploited to covalently attach a spin label functionalized with a thiol-reactive group, such as a maleimide (B117702) or methanethiosulfonate (B1239399) (MTS) group.[3][4] The unpaired electron of the nitroxide spin label acts as a reporter, providing structural and dynamic information about its local environment and its distance to other spin labels or paramagnetic centers.[5][6]

Application in Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy directly probes the unpaired electron of the spin label. Continuous-wave (CW) EPR provides information about the mobility of the spin label side chain and its solvent accessibility, which can be used to map secondary and tertiary structure.[6] Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), are used to measure the dipolar coupling between two spin labels, which is dependent on the distance between them.[2][5] This allows for the determination of precise long-range distance restraints (typically 1.5 to 8.0 nm) that are crucial for defining the global fold and conformational changes of a protein.[2][7]

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the paramagnetic spin label influences the nuclear spins of the protein. This effect, known as Paramagnetic Relaxation Enhancement (PRE), causes an increase in the transverse relaxation rates (R2) of nearby nuclei.[8] The magnitude of the PRE is proportional to the inverse sixth power of the distance between the unpaired electron and the nucleus (r⁻⁶).[8] By measuring these PREs, distance restraints of up to ~35 Å can be obtained, providing valuable information for protein structure determination and for characterizing transient, lowly populated conformational states.[8]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Protein Expression

This protocol outlines the initial steps required to prepare a protein for spin labeling.

-

Site Selection: Identify suitable sites for cysteine mutation. Solvent-exposed sites are generally preferred to ensure accessibility for the spin label and to minimize perturbation of the protein's structure.[4] Avoid residues critical for function or stability.

-

Mutagenesis: Introduce single or double cysteine mutations into the gene of interest using a standard site-directed mutagenesis kit. For proteins with native cysteines that are not of interest, mutate them to a non-reactive amino acid like serine or alanine.[3]

-

Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli). Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[9] The purity of the protein should be >95% as determined by SDS-PAGE.

Protocol 2: Cysteine-Specific Spin Labeling with a 4-amino-TEMPO Derivative

This protocol describes the covalent attachment of a thiol-reactive 4-amino-TEMPO derivative (e.g., 4-Maleimido-TEMPO) to a cysteine residue.

-

Reduction of Cysteines: Prior to labeling, ensure all cysteine residues are in their reduced state. Incubate the purified protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.

-

Removal of Reducing Agent: It is critical to remove the reducing agent before adding the spin label to prevent it from reacting with the label. This is typically achieved by buffer exchange using a desalting column (e.g., spin column or size-exclusion chromatography).[10]

-

Labeling Reaction: Immediately after removing the reducing agent, add a 10- to 20-fold molar excess of the thiol-reactive 4-amino-TEMPO derivative (e.g., 4-Maleimido-TEMPO, dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the protein solution.[4]

-

Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.

-

Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with the excess spin label.

-

Removal of Excess Spin Label: Separate the labeled protein from the unreacted spin label using a desalting column, size-exclusion chromatography, or dialysis.[3] This step is crucial to avoid interference from free spin label in subsequent spectroscopic measurements.

-

Verification of Labeling: Confirm the successful labeling and determine the labeling efficiency using methods such as mass spectrometry (to observe the mass shift corresponding to the attached label) or by comparing the integrated EPR signal intensity of the sample to a standard of known concentration.[11]

Protocol 3: Sample Preparation for EPR and NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

For EPR (DEER) Spectroscopy:

-

Concentration: Concentrate the spin-labeled protein to a typical concentration range of 50-200 µM.

-

Buffer: The buffer should be compatible with the protein's stability and the low temperatures used for DEER measurements.

-

Cryoprotectant: Add a cryoprotectant, such as 20-30% (v/v) glycerol (B35011) or sucrose, to the sample to ensure glass formation upon freezing, which is essential for preserving the protein structure and obtaining high-quality DEER data.[2]

-

Sample Loading: Load the sample into a quartz EPR tube and flash-freeze it in liquid nitrogen.

For NMR (PRE) Spectroscopy:

-

Concentration: Protein concentrations for NMR are typically higher, in the range of 0.1-1.0 mM.[12]

-

Buffer: Use a standard NMR buffer, often containing a small percentage of D₂O for the lock signal. The pH should be carefully controlled.

-

Paramagnetic and Diamagnetic States: To measure the PRE, two datasets are required: one with the spin label in its paramagnetic state and one in its diamagnetic (reduced) state.

-

Paramagnetic Sample: The spin-labeled protein as prepared.

-

Diamagnetic Sample: After acquiring the data for the paramagnetic state, add a reducing agent such as ascorbic acid (to a final concentration of 2-5 mM) directly to the NMR tube to reduce the nitroxide radical.[13] This quenches the paramagnetic effect without altering the sample conditions.

-

-

NMR Data Acquisition: Acquire a series of 2D ¹H-¹⁵N HSQC or other relevant NMR spectra to measure the transverse relaxation rates of the protein's backbone amides in both the paramagnetic and diamagnetic states.[8]

Data Presentation

Quantitative data derived from EPR and NMR experiments are crucial for accurate structure determination.

Table 1: Example DEER-Derived Distance Restraints for a Doubly Labeled Protein

| Labeled Residue Pair | Most Probable Distance (Å) | Distance Distribution Width (Å) |

| Cys25 - Cys88 | 35.2 | 4.5 |

| Cys25 - Cys112 | 48.7 | 6.2 |

| Cys54 - Cys97 | 25.1 | 3.8 |

| Cys88 - Cys131 | 42.5 | 5.1 |

This table presents hypothetical data for illustrative purposes.

Table 2: Example PRE-Derived Distance Restraints for a Singly Labeled Protein

| Residue Number | R₂ (Paramagnetic) (s⁻¹) | R₂ (Diamagnetic) (s⁻¹) | PRE (Γ₂) (s⁻¹) | Derived Distance (Å) |

| 15 | 25.8 | 15.2 | 10.6 | 12.5 |

| 32 | 18.1 | 14.9 | 3.2 | 18.3 |

| 45 | 35.2 | 16.1 | 19.1 | 9.8 |

| 68 | 16.5 | 15.5 | 1.0 | >25 |

This table presents hypothetical data for illustrative purposes.

Visualizations

The following diagrams illustrate the key workflows and relationships in using 4-amino-TEMPO for protein structure determination.

Caption: General workflow for protein structure determination using SDSL.

Caption: Workflow for DEER distance measurements.

Caption: Workflow for PRE-NMR distance measurements.

Conclusion

4-amino-TEMPO is a foundational molecule for the synthesis of a wide array of spin labels that are indispensable for modern structural biology. The application of 4-amino-TEMPO-derived spin labels in conjunction with EPR and NMR spectroscopy provides a powerful approach to obtain long-range distance restraints, which are essential for determining the three-dimensional structure of proteins and for characterizing their dynamic behavior in solution. The detailed protocols and application notes provided herein offer a guide for researchers to effectively employ this technology in their structural biology and drug discovery endeavors.

References

- 1. glenresearch.com [glenresearch.com]

- 2. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qb3.berkeley.edu [qb3.berkeley.edu]

- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-amino-TEMPO Mediated Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction